molecular formula C21H18N6O3S B2372910 5-(3-(methylthio)phenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1251599-68-4

5-(3-(methylthio)phenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2372910
CAS RN: 1251599-68-4
M. Wt: 434.47
InChI Key: QVBYYFDMVAMIJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-(methylthio)phenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C21H18N6O3S and its molecular weight is 434.47. The purity is usually 95%.
BenchChem offers high-quality 5-(3-(methylthio)phenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-(methylthio)phenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiprotozoal Activity

Compounds featuring oxadiazole and triazole rings have been investigated for their potential antiprotozoal activity. For example, a study by Dürüst et al. (2012) focused on the synthesis of novel oxadiazolyl pyrrolo triazole diones through a series of chemical reactions, including the 1,3-dipolar cycloaddition. These compounds exhibited significant antiprotozoal activity, highlighting their potential for developing new antiprotozoal agents (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).

Antimicrobial and Antitubercular Activity

Research has also explored the antimicrobial properties of these heterocyclic compounds. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and tested them for antimicrobial activities, finding that some compounds exhibited good to moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, Foks et al. (2004) reported the synthesis of 1,2,4-triazole derivatives with significant tuberculostatic activity, offering a promising avenue for tuberculosis treatment research (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).

Anticancer Activity

The potential anticancer activities of these compounds have been a significant focus of research. Abdelrehim (2021) synthesized new derivatives of oxadiazole and triazole, which, upon screening against the human colon carcinoma cancer cell line (HCT-116), showed that some compounds exhibited cytotoxic activities comparable to Vinblastine, a standard anticancer drug (Abdelrehim, 2021).

Applications in Supramolecular Chemistry

Glycolurils and their analogues, which can be related structurally to the compound of interest, have found applications in supramolecular chemistry. These compounds serve as building blocks for creating complex molecular architectures due to their ability to form hydrogen bonds and other non-covalent interactions. Kravchenko et al. (2018) reviewed various synthetic approaches to glycolurils and their applications, including as pharmacologically active compounds and in the development of explosives and gelators (Kravchenko, Baranov, & Gazieva, 2018).

properties

IUPAC Name

3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-methylsulfanylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3S/c1-12-6-3-4-9-15(12)19-22-16(30-24-19)11-26-18-17(23-25-26)20(28)27(21(18)29)13-7-5-8-14(10-13)31-2/h3-10,17-18H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBYYFDMVAMIJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=CC=C5)SC)N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.